Ophirapstanol trisulfate.3Na

Descripción

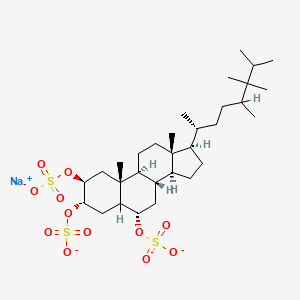

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

162232-39-5 |

|---|---|

Fórmula molecular |

C31H53NaO12S3-2 |

Peso molecular |

736.9 g/mol |

Nombre IUPAC |

sodium;[(2S,3S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3-disulfonatooxy-17-[(2R)-5,6,6,7-tetramethyloctan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] sulfate |

InChI |

InChI=1S/C31H56O12S3.Na/c1-18(2)29(5,6)20(4)10-9-19(3)22-11-12-23-21-15-26(41-44(32,33)34)25-16-27(42-45(35,36)37)28(43-46(38,39)40)17-31(25,8)24(21)13-14-30(22,23)7;/h18-28H,9-17H2,1-8H3,(H,32,33,34)(H,35,36,37)(H,38,39,40);/q;+1/p-3/t19-,20?,21+,22-,23+,24+,25?,26+,27+,28+,30-,31-;/m1./s1 |

Clave InChI |

AWEJMHFFJIHOBO-GMYSSTHYSA-K |

SMILES |

CC(C)C(C)(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+] |

SMILES isomérico |

C[C@H](CCC(C)C(C)(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+] |

SMILES canónico |

CC(C)C(C)(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+] |

Sinónimos |

ophirapstanol trisulfate ophirapstanol trisulfate.3Na |

Origen del producto |

United States |

Isolation and Source Material

Discovery and Isolation Procedures from Topsentia ophiraphidites

The discovery of Ophirapstanol trisulfate, a biologically active steroid sulfate (B86663), was first reported from the deep-water marine sponge Topsentia ophiraphidites. gbif.orgnih.gov This initial finding marked a significant contribution to the growing class of polysulfated steroids isolated from marine invertebrates. mdpi.commdpi.comvulcanchem.com The isolation of such polar compounds from complex biological matrices requires a multi-step process.

While the specific, detailed experimental protocol for Ophirapstanol trisulfate's initial isolation is noted in specialized literature, the general procedure for obtaining sulfated steroids from marine sponges follows a well-established workflow. ispa.pt This process begins with the collection of the sponge, which is immediately frozen to preserve the chemical integrity of its metabolites. ispa.pt The frozen sponge material is then extracted with polar solvents, such as methanol (B129727) or ethanol (B145695), to draw out the polar compounds, including the trisulfated steroid. ispa.pt

Following extraction, the crude extract undergoes a partitioning process. This typically involves separating the components between aqueous ethanol and a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. ispa.pt The resulting polar fraction, which contains the sulfated steroids, is then subjected to sequential chromatographic techniques. ispa.pt Initial fractionation is often carried out using reversed-phase column chromatography, which separates compounds based on their polarity. ispa.pt The final step in the purification process to obtain the pure compound is high-performance liquid chromatography (HPLC). ispa.pt

The structure of Ophirapstanol trisulfate was elucidated using sophisticated analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which are essential for characterizing the complex architecture of such marine natural products. ispa.pt

Methodological Considerations for Extraction and Initial Purification from Marine Biological Matrices

The extraction and purification of trisulfated steroids like Ophirapstanol trisulfate from marine sponges present unique challenges due to the compound's high polarity and the intricate mixture of other metabolites present in the source organism. ispa.ptaccefyn.com

Key Methodological Steps:

| Step | Procedure | Rationale |

| Sample Preparation | Immediate freezing of the collected sponge tissue. | To halt enzymatic degradation and preserve the native state of the chemical compounds. ispa.pt |

| Extraction | Maceration and extraction with polar solvents (e.g., methanol, ethanol). | To efficiently solubilize and extract highly polar molecules like polysulfated steroids. ispa.pt |

| Solvent Partitioning | Partitioning of the crude extract between aqueous alcohol and a non-polar solvent (e.g., n-hexane). | To remove non-polar compounds such as fats and oils, thereby enriching the extract with the desired polar metabolites. ispa.pt |

| Fractionation | Reversed-phase column chromatography. | To perform a preliminary separation of the polar extract into fractions based on polarity, isolating the fractions containing the sulfated steroids. ispa.pt |

| Final Purification | High-Performance Liquid Chromatography (HPLC). | To achieve high-resolution separation and isolate the pure compound from closely related structures. ispa.pt |

The selection of appropriate solvents and chromatographic phases is critical for the successful isolation of these compounds. The highly polar nature of the sulfate groups necessitates the use of polar solvents throughout the extraction and purification process. Reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is particularly effective for separating these types of molecules.

Biogeographical and Ecological Context of Source Organism

Topsentia ophiraphidites is a marine sponge belonging to the family Halichondriidae. ufba.br This species is found in the Western Central Atlantic, with its distribution including the Caribbean Sea and the waters off the coast of Brazil. researchgate.netscielo.br While it has been identified as a deep-water sponge, it has also been reported in shallower environments, such as forereef caves and under coral rubble at depths of 1 to 20 meters. gbif.org

Ecologically, Topsentia ophiraphidites plays a role within its benthic community. Sponges are sessile filter-feeders, contributing to water quality and serving as a habitat for other organisms. accefyn.com There are documented associations between Topsentia ophiraphidites and ophiuroids (brittle stars), which may find shelter within the sponge's structure. nih.gov The production of chemically complex and biologically active secondary metabolites like Ophirapstanol trisulfate is thought to be a defense mechanism for the sponge, protecting it from predation, microbial infections, or overgrowth by competing organisms.

Geographical Distribution of Topsentia ophiraphidites

| Region | Location Examples |

| Western Central Atlantic | Caribbean Sea, Belize, Brazil ufba.brresearchgate.netscielo.br |

Structural Characterization and Elucidation Methodologies

Advanced Spectroscopic Techniques in the Determination of Ophirapstanol Trisulfate's Molecular Architecture

The elucidation of the molecular architecture of Ophirapstanol trisulfate.3Na is accomplished through the synergistic application of several advanced spectroscopic techniques. vulcanchem.com These methods provide a detailed picture of the compound's structure, from its basic atomic composition to the precise spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of this compound, providing critical data on the connectivity and stereochemistry of the molecule. acs.org Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for a comprehensive analysis. vulcanchem.com

Two-dimensional NMR techniques are particularly crucial for assembling the complex steroid framework. These include:

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations, revealing adjacent protons within the molecular structure. vulcanchem.com

HSQC (Heteronuclear Single Quantum Coherence): Identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). vulcanchem.com

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. vulcanchem.com

In the case of trisulfated steroids like Ophirapstanol trisulfate, specific chemical shifts are indicative of the sulfate (B86663) group positions. Protons attached to carbons bearing sulfate groups typically resonate in the range of δH 4.60-4.98 ppm, while the corresponding carbon signals appear at δC 76-77 ppm. vulcanchem.com The structure of Ophirapstanol trisulfate was established based on this type of detailed NMR data analysis. acs.org

Detailed analysis of the NMR data for Ophirapstanol trisulfate revealed key structural features. The ¹³C NMR spectrum showed signals for 31 carbons, and the HMBC data was instrumental in piecing together the steroid nucleus and the side chain. acs.org

Table 1: ¹H and ¹³C NMR Data for Ophirapstanol Trisulfate (CD₃OD)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 42.4 | 2.10, m; 1.35, m |

| 2 | 76.9 | 4.98, m |

| 3 | 76.1 | 4.88, m |

| 4 | 39.8 | 2.62, m; 2.22, m |

| 5 | 49.3 | 1.60, m |

| 6 | 77.0 | 4.60, m |

| 7 | 42.0 | 2.05, m; 1.28, m |

| 8 | 32.1 | 1.65, m |

| 9 | 57.0 | 1.15, m |

| 10 | 37.2 | - |

| 11 | 22.3 | 1.70, m; 1.62, m |

| 12 | 40.9 | 1.95, m; 1.20, m |

| 13 | 44.5 | - |

| 14 | 57.3 | 1.30, m |

| 15 | 25.1 | 1.85, m; 1.35, m |

| 16 | 28.9 | 2.00, m; 1.55, m |

| 17 | 57.0 | 1.45, m |

| 18 | 12.5 | 0.85, s |

| 19 | 15.3 | 1.18, s |

| 20 | 37.1 | 1.80, m |

| 21 | 19.6 | 0.98, d, 6.5 |

| 22 | 34.2 | 1.40, m; 1.25, m |

| 23 | 27.0 | 1.50, m; 1.10, m |

| 24 | 47.1 | 1.60, m |

| 25 | 32.8 | 1.75, m |

| 26 | 70.2 | 3.65, dd, 10.5, 3.0; 3.55, dd, 10.5, 6.0 |

| 27 | 31.0 | 2.05, m |

| 28 | 14.6 | 0.92, d, 7.0 |

| 29 | 22.9 | 0.88, d, 6.8 |

| 30 | 17.8 | 0.90, d, 6.8 |

Data sourced from Gunasekera et al., 1994. acs.org

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of Ophirapstanol trisulfate. measurlabs.com This technique provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. measurlabs.comnih.gov

For sulfated steroids, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly effective, especially when run in the negative ion mode. vulcanchem.com Trisulfated steroids like Ophirapstanol trisulfate typically show a characteristic pattern of ions due to the loss of sodium counter-ions. vulcanchem.commdpi.com

Observed ions often include:

[M-Na]⁻: A singly charged ion from the loss of one sodium. vulcanchem.com

[M-2Na]²⁻: A doubly charged ion from the loss of two sodiums. vulcanchem.com

[M-3Na]³⁻: A triply charged ion from the loss of all three sodiums. vulcanchem.com

For Ophirapstanol trisulfate, high-resolution fast atom bombardment mass spectrometry (HRFABMS) in the negative ion mode gave an ion at m/z 759.254, corresponding to the molecular formula C₃₁H₅₁O₁₂S₃Na₂ ([M-Na]⁻). acs.org This confirmed the elemental composition of the molecule. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further help to elucidate the structure by showing the loss of sulfate groups (SO₃) or other fragments. anu.edu.au

Table 2: High-Resolution Mass Spectrometry Data for Ophirapstanol Trisulfate

| Ion | Calculated m/z | Measured m/z | Formula |

|---|

Data sourced from Gunasekera et al., 1994. acs.org

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules like Ophirapstanol trisulfate. wikipedia.orgjascoinc.com CD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of stereocenters. wikipedia.org While specific CD data for Ophirapstanol trisulfate is not detailed in the primary literature, the application of such methods is a standard and crucial step in determining the absolute stereochemistry of complex natural products. capes.gov.br For related steroid sulfates, the absolute stereochemistry has been determined by applying methods like the modified Mosher's method to the desulfated steroid alcohol. capes.gov.br

Role of High-Resolution Mass Spectrometry (HRMS) in Confirming Empirical Formulae and Fragmentation Patterns

Approaches for the Assignment of Relative and Absolute Stereochemistry in Complex Steroid Sulfates

Determining the relative and absolute stereochemistry of complex steroid sulfates is a significant challenge. The relative stereochemistry is often deduced from detailed analysis of NMR data, including coupling constants and Nuclear Overhauser Effect (NOE) experiments.

For establishing the absolute configuration, several approaches can be taken:

Chiroptical Methods: As mentioned, Circular Dichroism can provide crucial data. wikipedia.org

Chemical Correlation: Relating the compound of interest to a known structure through chemical transformations. For instance, desulfation of the steroid sulfate to the corresponding alcohol, which may be a known compound or more amenable to other analytical techniques, can be performed. vulcanchem.com

Asymmetric Synthesis: The total synthesis of a proposed stereoisomer and comparison of its spectroscopic data with that of the natural product provides definitive proof of structure.

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis provides the most unambiguous determination of its three-dimensional structure, including absolute stereochemistry. However, obtaining high-quality crystals of complex, polar molecules like Ophirapstanol trisulfate can be challenging.

In the study of steroid sulfates from various organisms, a combination of these methods is often necessary to confidently assign the complete and correct stereostructure. oup.comnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ophirapstanol |

| Halistanol (B14433394) sulfate |

| Sokotrasterol sulfate |

| Topsentiasterol sulfates |

| Chlorotopsentiasterol sulfate D |

| Iodotopsentiasterol sulfate D |

| Ophirapsranol trisulfate |

| Dehydroepiandrosterone sulfate |

| 5-androstene-3β,17β-diol disulfate |

| 5-pregnene-3β,20α-diol disulfate |

Preclinical Pharmacological and Biological Research

Mechanistic Investigations of Cellular and Molecular Interactions of Ophirapstanol Trisulfate

Detailed studies on the specific molecular mechanisms of Ophirapstanol trisulfate are not extensively available. The following sections outline the current state of knowledge based on limited data and research into related compounds.

There is currently no publicly available scientific literature that specifically details the inhibitory mechanisms of Ophirapstanol trisulfate in Guanosine (B1672433) Diphosphate (B83284) (GDP)/G-protein RAS exchange assays. While such assays are standard methods to investigate the activity of small G-proteins like those in the Ras family, specific studies applying these to Ophirapstanol trisulfate have not been published. nih.govcytoskeleton.comnih.gov The Ras signaling pathway is a critical regulator of cell proliferation, and its modulation is a key area of cancer research. nih.gov

Direct research into the downstream signaling pathways and upstream modulators specifically affected by Ophirapstanol trisulfate is not available. However, studies on other trisulfated steroids isolated from marine sponges offer potential, yet unconfirmed, avenues of investigation. For instance, research on related compounds from the sponge Halichondria vansoesti has shown an ability to suppress Prostate-Specific Antigen (PSA) expression in human prostate cancer cell lines. nih.govmdpi.com Since PSA is a downstream target of the androgen receptor (AR) signaling pathway, this suggests a possible, though unproven, interaction with this pathway for compounds of this class. mdpi.com

Specific molecular targets and their binding affinities for Ophirapstanol trisulfate have not been identified in published research. The broad range of biological activities associated with the class of trisulfated steroids suggests the potential for multiple molecular targets. nih.gov

Exploration of Potential Downstream Signaling Pathways and Upstream Modulators

In Vitro Biological Activity Studies in Preclinical Models (Non-Human, Mechanistic Focus)

The in vitro biological activity of Ophirapstanol trisulfate has been noted, primarily in the context of its discovery and its classification within a group of bioactive marine compounds.

Some trisulfated steroids have been reported to inhibit various enzymes. nih.gov However, specific data detailing the modulatory effects of Ophirapstanol trisulfate on particular enzyme activities or its interaction with specific receptors are not available in the current body of scientific literature.

While the broader class of trisulfated steroids has been described as having antitumor activity against various tumor cell lines, specific studies detailing the anti-proliferative mechanisms of Ophirapstanol trisulfate in cellular systems are limited. nih.gov Research on related compounds has indicated effects on prostate cancer cells, but detailed mechanistic data for Ophirapstanol trisulfate itself, including comprehensive data tables from such studies, are not publicly available. nih.govmdpi.com

The table below summarizes the findings on the anti-proliferative activity of related trisulfated steroids against human prostate cancer cell lines, which may provide a basis for future investigation into Ophirapstanol trisulfate.

| Cell Line | Receptor Status | Observed Effect of Related Trisulfated Steroids |

| PC-3 | Androgen Receptor Negative (AR-) | Investigated for anti-proliferative effects. mdpi.com |

| 22Rv1 | Androgen Receptor Positive (AR+), AR-V7 Positive | Suppression of PSA expression observed. mdpi.com |

Investigation of Immunomodulatory Properties in Relevant Preclinical Assays

Direct preclinical studies investigating the specific immunomodulatory properties of Ophirapstanol trisulfate.3Na are not extensively detailed in the current body of scientific literature. However, the broader class of marine-derived steroids and polysaccharides are recognized for their potential to modulate immune responses. pensoft.netresearchgate.netresearchgate.netmdpi.com For instance, various marine natural products have been shown to influence inflammatory pathways and cytokine production, such as the inhibition of the NF-κB signaling pathway. pensoft.netnih.gov

Steroids isolated from other marine organisms, such as starfish, have been observed to downregulate the production of pro-inflammatory cytokines like IL-6, IL-12 p40, and TNF-α in lipopolysaccharide-stimulated bone marrow-derived dendritic cells. researchgate.net Given that this compound belongs to the steroid family, it is plausible that it may possess similar immunomodulatory capabilities, though specific assays are required to confirm this.

Analysis of Antimicrobial Actions against Specific Pathogens

While specific data on the antimicrobial spectrum of pure this compound is not available, research on extracts from its source organism, Topsentia ophiraphidites, and related trisulfated steroids indicates potential antibacterial and antifungal activity. mdpi.comresearchgate.netnih.gov

Extracts from Topsentia ophiraphidites have demonstrated inhibitory activity against the Gram-positive bacterium Staphylococcus aureus and certain Gram-negative bacteria. nih.govmdpi.compreprints.org Furthermore, other trisulfated sterols isolated from Topsentia species have shown activity against Pseudomonas aeruginosa and Escherichia coli. bioscientifica.combioscientifica.com The antifungal potential of related compounds has also been noted against various fungal strains, including Candida albicans. bioscientifica.comup.pt The sulfate (B86663) groups on the steroid nucleus are often considered crucial for this antimicrobial activity. bioscientifica.com

Table 1: Antimicrobial Activity of Compounds Derived from Topsentia Sponges and Related Steroids (Note: This data is for related compounds and extracts, not specifically for this compound)

| Compound/Extract | Target Pathogen | Observed Effect | Reference |

| Topsentia ophiraphidites extract | Staphylococcus aureus | Strong antibacterial activity | nih.gov |

| Topsentia ophiraphidites extract | Gram-negative bacteria | Considerable inhibitory activity | mdpi.com |

| Topsentiasterol sulfates A–E | Pseudomonas aeruginosa | Active at 10 μ g/disk | bioscientifica.combioscientifica.com |

| Topsentiasterol sulfates A–E | Escherichia coli | Active at 10 μ g/disk | bioscientifica.combioscientifica.com |

| Halistanol (B14433394) trisulfate | Candida krusei | IC50 of 26 μg/mL | up.pt |

Exploration of Antiviral Efficacy in Preclinical Viral Replication Models

There is no specific information in the reviewed literature detailing the antiviral efficacy of this compound in preclinical viral replication models. However, the class of trisulfated steroids from marine sponges is noted for its significant antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). mdpi.comnih.govresearchgate.netnih.govbioscientifica.com

Several related trisulfated sterols have demonstrated promising anti-HIV-1 activity. bioscientifica.com For instance, ibisterol sulfate, another compound from a Topsentia sponge, has been reported as an inhibitor of HIV. bioscientifica.com This suggests that the trisulfated steroid scaffold is a promising pharmacophore for the development of antiviral agents. Further research would be necessary to determine if this compound shares this antiviral profile.

Table 2: Anti-HIV-1 Activity of Related Trisulfated Steroids (Note: This data is for related compounds, not specifically for this compound)

| Compound | Virus Strain | Potency (EC50) | Reference |

| Halistanol trisulfate | HIV-1 | 6 µM | bioscientifica.com |

| Ibisterol trisulfate | HIV-1 | 13 µM | bioscientifica.com |

| Halistanol trisulfate F | HIV-1 | 3 µM | bioscientifica.com |

| Halistanol trisulfate G | HIV-1 | 6 µM | bioscientifica.com |

Studies on Anti-inflammatory Cascades and Signaling Pathways

Direct studies on the effects of this compound on anti-inflammatory cascades and signaling pathways have not been specifically reported. Marine steroids, in general, are recognized for their anti-inflammatory potential, often acting through mechanisms that involve the inhibition of key enzymes in inflammatory pathways, such as phospholipase A2, and modulation of transcription factors like NF-κB. nih.govmdpi.comacs.org For example, some marine steroids have been shown to inhibit the production of pro-inflammatory mediators. acs.org The structural characteristics of this compound suggest it could potentially interact with such pathways, but this remains to be experimentally verified.

Preclinical Pharmacodynamic Profile (Focus on Molecular Response, Excluding Dosage/Administration)

Time- and Concentration-Dependent Biological Effects in in vitro Systems

Detailed studies on the time- and concentration-dependent biological effects of this compound in various in vitro systems are not available in the public domain. Such studies would be crucial to understanding the kinetics of its interaction with biological targets and to establish a therapeutic window for any observed effects.

Target Engagement Studies in Relevant Biological Models

A significant finding in the preclinical evaluation of this compound is its ability to inhibit the guanosine diphosphate/G-protein RAS exchange (GDPX) assay. bioscientifica.comnih.govbioscientifica.com This assay is designed to identify inhibitors of the exchange of guanine (B1146940) nucleotides bound to the p21RAS protein. The RAS protein is a critical component of signaling pathways that regulate cell proliferation, and mutations in RAS genes are frequently found in human cancers, leading to its unregulated, GTP-bound active state.

By inhibiting the GDPX, this compound demonstrates the potential to interfere with the activation of the RAS signaling pathway. This finding points to a specific molecular target and suggests a potential application in oncology research. However, further target deconvolution and validation studies are necessary to confirm this mechanism of action and to explore its effects in cellular and in vivo models.

Chemical Synthesis and Analog Design

Synthetic Strategies for the Total Synthesis of Ophirapstanol Trisulfate

As of now, a total synthesis of Ophirapstanol trisulfate has not been reported in peer-reviewed scientific literature. However, theoretical considerations for its synthesis can be drawn from the successful synthesis of other complex marine-derived steroids.

A potential retrosynthetic analysis would likely involve the disconnection of the three sulfate (B86663) groups, which are presumed to be installed in the final stages of the synthesis due to their polarity and potential to interfere with earlier reactions. The core steroid nucleus would be the primary target. Key challenges in the synthesis of the Ophirapstanol core would include:

Stereoselective construction of the polycyclic steroidal backbone: This would require precise control over multiple stereocenters. Modern synthetic methods such as asymmetric catalysis, chiral pool synthesis starting from a readily available steroid, or biomimetic cyclizations could be employed.

Introduction of the specific side chain: The unique side chain of Ophirapstanol would need to be constructed and attached to the steroid core, likely through a convergent strategy involving coupling reactions like Wittig, Julia, or Grignard reactions.

Regioselective and stereoselective installation of hydroxyl groups: The positions and stereochemistry of the hydroxyl groups that are subsequently sulfated are crucial for the compound's identity and biological activity. This would necessitate the use of highly selective oxidation and reduction reactions.

Sulfation: The final step would involve the sulfation of the hydroxyl groups. This is typically achieved using a sulfating agent like sulfur trioxide pyridine (B92270) complex (SO3·py) or a related reagent. Protecting group strategies would be critical to ensure that only the desired hydroxyls are sulfated.

Design and Chemical Synthesis of Analogues and Derivatives of Ophirapstanol Trisulfate

There is currently no publicly available research detailing the design and chemical synthesis of analogues and derivatives of Ophirapstanol trisulfate. The exploration of a compound's structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.govdrugdesign.org

No structure-activity relationship (SAR) studies for Ophirapstanol trisulfate have been reported. Such studies would typically involve the synthesis of a library of analogs where specific parts of the molecule are systematically modified. For Ophirapstanol trisulfate, these modifications could include:

Variation of the sulfation pattern: Synthesizing analogs with one or two sulfate groups, or with sulfates at different positions on the steroid nucleus.

Modification of the steroidal core: Introducing or removing double bonds, or altering the stereochemistry of key ring junctions.

Alteration of the side chain: Modifying the length, branching, or functional groups of the side chain.

These analogs would then be tested in relevant biological assays to determine how these changes affect their activity, providing insights into the key pharmacophoric elements.

Without initial SAR data, strategies for optimizing the preclinical pharmacological profile of Ophirapstanol trisulfate remain speculative. Generally, medicinal chemists aim to improve properties such as potency, selectivity, metabolic stability, and bioavailability while minimizing toxicity. nih.gov For a highly polar molecule like Ophirapstanol trisulfate, strategies might focus on:

Prodrug approaches: Masking the highly polar sulfate groups with moieties that are cleaved in vivo to release the active parent compound. This could potentially improve cell permeability and oral bioavailability.

Bioisosteric replacement: Replacing the sulfate groups with other acidic functional groups like carboxylates or phosphonates to investigate the importance of the negative charge and its geometry.

Scaffold hopping: Replacing the steroid nucleus with other scaffolds that can present the key pharmacophoric elements in a similar spatial arrangement.

Structure-Activity Relationship (SAR) Studies in Preclinical Biological Systems

Development of Chemical Probes and Derivatization for Mechanistic Research

The development of chemical probes is a crucial step in elucidating the mechanism of action of a bioactive compound. nih.govproteostasisconsortium.com These probes are typically derivatives of the parent compound that have been modified to include a reporter tag (e.g., a fluorescent group, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling of the target protein).

Currently, there are no reports on the development of chemical probes or specific derivatization of Ophirapstanol trisulfate for mechanistic research. The synthesis of such probes would face similar challenges to the total synthesis of the natural product itself, with the added complexity of incorporating a functional handle for the attachment of the reporter tag without significantly diminishing the compound's biological activity.

Analytical Methodologies for Research and Quantification of Ophirapstanol Trisulfate

Chromatographic Techniques for Isolation, Purification, and Analytical Separation

Chromatography is the cornerstone for separating Ophirapstanol trisulfate from the complex mixture of metabolites present in marine sponge extracts. Due to the compound's highly polar nature, conferred by the three sulfate (B86663) groups, specialized chromatographic strategies are required.

High-Performance Liquid Chromatography (HPLC) is the principal technique for the final purification and analytical assessment of Ophirapstanol trisulfate. Reversed-phase (RP) HPLC is commonly employed for the separation of related trisulfated steroids. mdpi.com The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector settings to achieve optimal resolution and sensitivity.

For compounds like Ophirapstanol trisulfate, C18 (ODS) columns are frequently utilized. mdpi.com The mobile phase typically consists of a mixture of an organic solvent, such as ethanol (B145695) or acetonitrile, and an aqueous buffer. The addition of a buffer, like ammonium (B1175870) acetate, is often necessary to ensure good peak shape and reproducible retention times for the highly polar and ionic sulfate groups. mdpi.com Gradient elution, where the concentration of the organic solvent is gradually increased, is standard practice to effectively separate compounds with a wide range of polarities present in the initial fractions. mdpi.commedipol.edu.tr Detection is commonly performed using a UV detector, as the steroid core may possess a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). medipol.edu.trugm.ac.id

A representative HPLC method for the purification of similar trisulfated steroids from a marine sponge extract is detailed in the table below. mdpi.com

| Parameter | Condition |

| Column | YMC-ODS-A (Reversed-Phase C18) |

| Mobile Phase | Gradient of Ethanol and Water with 1M Ammonium Acetate (CH₃COONH₄) buffer |

| Elution Mode | Preparative and semi-preparative gradient elution |

| Detection | UV or Mass Spectrometry |

| Application | Isolation and purification of trisulfated steroids from crude fractions |

This table presents typical parameters for the HPLC purification of trisulfated steroids, based on methodologies used for analogous compounds isolated from marine sponges. mdpi.com

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues such as the irreversible adsorption of polar analytes. researchgate.net This makes it an exceptionally suitable technique for the initial, large-scale fractionation of crude extracts containing highly polar compounds like Ophirapstanol trisulfate. researchgate.net

In CCC, the separation is based on the differential partitioning of solutes between two immiscible liquid phases. researchgate.net One phase is held stationary within the instrument by a centrifugal field, while the other (mobile) phase is pumped through it. researchgate.net This support-free system is gentle and minimizes the risk of sample degradation, which is crucial when handling potentially unstable natural products. researchgate.net For polar compounds like sulfated steroids, a polar aqueous phase is often used as the stationary phase, while a more nonpolar organic solvent mixture serves as the mobile phase in a reversed-phase setup. The versatility of CCC allows for various operational modes, including elution-extrusion and pH-zone refining, which can enhance resolution and throughput for complex separations. researchgate.net While specific applications to Ophirapstanol trisulfate are not detailed in the literature, the principles of CCC make it an ideal first-pass purification step to enrich the target compound from raw marine sponge extracts before final polishing by preparative HPLC.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Mass Spectrometry-Based Quantification in Complex Biological Matrices (Preclinical Context)

For preclinical studies, quantifying the concentration of a compound in biological matrices like plasma or tissue is essential. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. nih.govresearchgate.net A validated LC-MS/MS method for the aminosterol sulfate squalamine (B192432) in human plasma provides a strong methodological basis for what would be required for Ophirapstanol trisulfate. nih.gov

The process begins with sample preparation, often involving Solid Phase Extraction (SPE) to isolate the analyte from interfering matrix components like proteins and salts. nih.gov An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., deuterated), is added at the beginning of the sample preparation to correct for variations in extraction recovery and matrix effects. nih.gov

Chromatographic separation is achieved using HPLC, often with a C18 column, to resolve the analyte from other substances before it enters the mass spectrometer. nih.gov The mass spectrometer is typically operated in electrospray ionization (ESI) negative ion mode for sulfated steroids, as the sulfate groups readily accept a negative charge. vulcanchem.comnih.gov For trisulfated sodium salts like Ophirapstanol trisulfate, characteristic ions corresponding to the loss of one, two, or all three sodium ions are expected. mdpi.com

Quantification is performed using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific parent ion (precursor ion) of the analyte is selected and fragmented, and a specific fragment ion (product ion) is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and minimizing interference from the complex biological matrix. nih.govnih.gov For sulfated steroids, a common fragmentation involves the loss of SO₃ or the generation of the HSO₄⁻ ion (m/z 97), which can serve as a diagnostic product ion. nih.govresearchgate.net

| Parameter | Description | Relevance to Ophirapstanol Trisulfate |

| Sample Preparation | Solid Phase Extraction (SPE) | Removes proteins and salts from plasma/tissue. nih.gov |

| Internal Standard | Stable Isotope-Labeled (e.g., Deuterated) Analyte | Corrects for variability in extraction and ionization. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Optimal for negatively charged sulfate groups. vulcanchem.comnih.gov |

| MS Analysis | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity. researchgate.netnih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | Specific precursor-product ion transitions for accurate quantification. nih.gov |

| Characteristic Ions | [M-Na]⁻, [M-2Na]²⁻, [M-3Na]³⁻ | Expected precursor ions for a trisodium (B8492382) salt. mdpi.com |

| Diagnostic Fragment | HSO₄⁻ (m/z 97) or neutral loss of SO₃ (80 Da) | Common fragment used in MRM for sulfated steroids. nih.govresearchgate.net |

This table outlines the key components of a prospective LC-MS/MS method for the quantification of Ophirapstanol trisulfate in biological matrices, based on established methods for similar sulfated steroids.

Advanced Spectroscopic Methods for Purity Assessment and Stability Studies

Ensuring the purity of a compound and understanding its stability under various conditions are critical aspects of chemical research. A combination of chromatographic and spectroscopic methods is employed for this purpose.

HPLC is a primary tool for assessing purity. A validated, stability-indicating HPLC method can separate the main compound from any impurities, including synthetic precursors, co-isolated natural products, or degradation products. medipol.edu.tr By subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation), forced degradation studies can be performed. The appearance of new peaks in the chromatogram indicates degradation, and the method's ability to resolve these peaks from the main compound demonstrates its specificity and stability-indicating nature. medipol.edu.tr Peak purity can be further confirmed using a photodiode array (PDA) detector, which assesses the spectral homogeneity across a single chromatographic peak. medipol.edu.tr

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structural integrity of the compound, which is the ultimate measure of purity. While ¹H NMR provides a rapid fingerprint, comprehensive two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) are required to unambiguously assign all proton and carbon signals, confirming that the correct structure is present and that no significant structural impurities exist. ugm.ac.id

Stability studies often rely on LC-MS to identify the degradation products. researchgate.net By comparing the mass spectra of samples before and after exposure to stress conditions, it is possible to determine the molecular weights of any degradants. Subsequent MS/MS fragmentation analysis can then provide structural clues to identify these new, related substances. nih.govresearchgate.net For instance, a stability study of a sulfated compound might monitor for the appearance of desulfated or hydrolyzed products over time in different aqueous solutions. nih.govnih.gov

Future Directions and Research Perspectives

Unexplored Mechanistic Pathways and Emerging Biological Targets for Ophirapstanol Trisulfate Research

The primary known biological activity of Ophirapstanol trisulfate is its significant inhibition of the guanosine (B1672433) diphosphate (B83284)/G-protein RAS exchange assay (GDPX). bioscientifica.combioscientifica.commdpi.comup.pt This action effectively disrupts the exchange of guanine (B1146940) nucleotides on the p21Ras protein, a critical node in signaling pathways that govern cell proliferation. bioscientifica.comdokumen.pub When mutant forms of Ras are locked in a GTP-bound state, it can lead to unregulated cell growth. bioscientifica.com Ophirapstanol trisulfate's ability to interfere with this process silences a key signal transduction pathway that affects the eukaryotic cell cycle. dokumen.pub

However, the precise molecular interactions remain largely unexplored. Future research should focus on elucidating the exact binding site and mechanism of inhibition on the Ras protein or its associated guanine nucleotide exchange factors (GEFs). The trisulfated nature of the steroid is considered crucial for its activity, suggesting that electrostatic interactions play a key role. bioscientifica.com

Beyond the Ras pathway, the broader family of marine sulfated steroids exhibits a wide array of biological activities, including antibacterial, antifungal, and antiviral properties. nih.govnih.gov This suggests that Ophirapstanol trisulfate may possess additional, undiscovered biological targets. It is plausible that it could interact with other nucleotide-binding proteins, enzymes, or even nuclear receptors, as has been observed with other marine steroids. up.pt A systematic screening of Ophirapstanol trisulfate against various enzyme and receptor panels represents a promising avenue for discovering novel mechanisms of action and therapeutic applications.

| Aspect | Known Finding | Unexplored Area / Future Direction |

| Primary Target | Inhibits guanosine diphosphate (GDP) exchange on p21Ras protein. bioscientifica.comdokumen.pubmdpi.com | Elucidation of the specific binding site and the precise molecular interactions. Investigating its effect on different Ras isoforms and mutants. |

| Active Moiety | The sulfate (B86663) groups are essential for its biological activity. bioscientifica.com | Understanding the specific role of each of the three sulfate groups in target binding and activity through synthetic analogues. |

| Broader Activity | Related trisulfated steroids show broad-spectrum antimicrobial and antiviral activities. nih.gov | Screening Ophirapstanol trisulfate for antibacterial, antifungal, or antiviral properties. |

| Potential New Targets | Other marine steroids are known to interact with nuclear receptors or various enzymes. up.ptnih.gov | Investigating potential "off-target" effects or new primary targets, such as other G-proteins, kinases, or phosphatases involved in cell signaling. |

Potential for Ophirapstanol Trisulfate as a Tool in Fundamental Biological Research

The specificity of a molecule for a particular biological target makes it an invaluable tool for fundamental research. Ophirapstanol trisulfate's established role as an inhibitor of the Ras nucleotide exchange process positions it as a powerful chemical probe for studying the intricacies of the Ras signaling cascade. bioscientifica.comdokumen.pub This pathway is fundamental to cellular biology and is frequently dysregulated in various human diseases, most notably in cancer.

Researchers could utilize Ophirapstanol trisulfate to:

Dissect Downstream Signaling: By selectively blocking Ras activation, the compound allows for the detailed study of downstream effector pathways (e.g., RAF-MEK-ERK and PI3K-AKT) and their roles in specific cellular processes like proliferation, differentiation, and apoptosis.

Investigate Ras-Independent Mechanisms: In complex biological systems, its application can help to differentiate between Ras-dependent and Ras-independent cellular responses to various stimuli.

Validate Novel Drug Targets: It can be used in cell-based assays to validate new components of the Ras pathway as potential therapeutic targets.

The hydrophilic nature of its sulfated steroid scaffold may confer advantages in terms of cell permeability and bioavailability for in vitro studies, potentially allowing it to reach intracellular targets effectively. bioscientifica.com Its utility as a research tool is currently limited by its availability, a challenge that could be overcome with the development of a scalable synthesis.

Advancement in Synthetic Methodologies for Accessing Diverse Analogue Libraries

Currently, Ophirapstanol trisulfate is only accessible through isolation from its natural source, the deep-sea sponge Topsentia ophiraphidites. acs.orgnih.gov As is common with many marine natural products, the yields are typically low, which severely restricts the amount of material available for extensive biological investigation and preclinical development. dokumen.pub

A critical future direction is therefore the development of a robust and scalable total synthesis of Ophirapstanol trisulfate. A successful synthetic route would not only provide a sustainable supply of the compound but would also unlock the ability to create diverse analogue libraries. The chemical synthesis of related complex steroids has been reported, suggesting this is an achievable, albeit challenging, goal. semanticscholar.org

Synthetic access would enable systematic Structure-Activity Relationship (SAR) studies to:

Determine the importance of each of the three sulfate groups.

Probe the significance of the stereochemistry of the steroid core.

Modify the side chain to enhance potency or selectivity.

Improve pharmacokinetic properties.

The creation of such libraries is an essential step in optimizing a natural product lead, potentially transforming Ophirapstanol trisulfate from a biological curiosity into a candidate for therapeutic development. bioscientifica.com

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the cellular impact of Ophirapstanol trisulfate, the integration of 'omics' technologies is indispensable. humanspecificresearch.orgnih.gov These high-throughput methods allow for the large-scale study of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), providing an unbiased, system-wide view of a drug's mechanism of action. humanspecificresearch.orgfrontlinegenomics.comwikipedia.org

By treating cancer cell lines or other relevant biological systems with Ophirapstanol trisulfate, researchers can apply omics approaches to:

Transcriptomics: Use RNA-sequencing to identify all genes that are up- or down-regulated following Ras pathway inhibition, revealing the global transcriptional response. frontlinegenomics.com

Proteomics: Employ mass spectrometry to quantify changes in the proteome, identifying alterations in protein expression, post-translational modifications, and protein-protein interactions that occur downstream of Ras. nih.govfrontlinegenomics.com

Metabolomics: Analyze the cellular metabolome to uncover shifts in metabolic pathways that are dependent on Ras signaling. humanspecificresearch.org

This multi-omics data can reveal previously unknown off-target effects, identify novel biomarkers of response, and provide a comprehensive map of the signaling networks modulated by Ophirapstanol trisulfate, far beyond its initial characterization. nih.govmdpi.com

| Omics Technology | Application in Ophirapstanol Trisulfate Research | Potential Insights |

| Transcriptomics | RNA-sequencing of cells treated with the compound. frontlinegenomics.com | Identification of gene networks and compensatory signaling pathways activated or repressed by Ras inhibition. |

| Proteomics | Mass spectrometry-based analysis of protein expression and post-translational modifications. nih.gov | Uncovering downstream protein effectors, changes in protein stability, and identifying potential off-target protein interactions. |

| Metabolomics | Analysis of small molecule metabolites in treated cells. humanspecificresearch.org | Revealing the impact of Ras inhibition on cellular metabolism, such as changes in glycolysis or lipid metabolism. |

| Interactomics | Studying DNA-protein or protein-protein interactions. nih.gov | Mapping the physical interaction network of Ophirapstanol trisulfate's targets to understand the broader cellular machinery it affects. |

Role of Ophirapstanol Trisulfate in Marine Chemical Ecology and Bioprospecting Initiatives

Ophirapstanol trisulfate is a secondary metabolite produced by a marine sponge living in a deep-water habitat. bioscientifica.comacs.org In the field of marine chemical ecology, such compounds are generally understood to play crucial roles in the survival of the producing organism. nih.gov While the specific ecological function of Ophirapstanol trisulfate has not been studied, it is likely a chemical defense agent for Topsentia ophiraphidites. The broad antimicrobial activities of related sulfated steroids support the hypothesis that it may protect the sponge from pathogenic microbes or deter predators. bioscientifica.comnih.gov Future ecological studies could investigate its role in mediating interactions in its natural deep-sea environment.

The discovery of this compound underscores the immense value of bioprospecting initiatives that target unique and underexplored ecosystems. bioscientifica.comufc.br Marine environments, with their vast taxonomic diversity, represent a rich reservoir of novel chemical structures with unique biological activities. bioscientifica.com Trisulfated steroids are rare metabolites, typically found in marine sponges and echinoderms, highlighting the specialized biochemistry of these organisms. nih.govmdpi.com

Ophirapstanol trisulfate is a prime example of how bioprospecting can yield promising lead compounds for biomedical research. researchgate.net Continued exploration of deep-sea and other extreme marine environments, coupled with advanced screening and isolation techniques, is likely to uncover more novel molecules like Ophirapstanol trisulfate, fueling the pipeline for future drug discovery. nih.gov

Q & A

Basic: What validated methodologies are recommended for synthesizing Ophirapstanol trisulfate.3Na, and how can purity be ensured?

Answer: Synthesis should follow standardized protocols for sulfated steroids, such as controlled sulfation using sulfur trioxide-pyridine complexes in anhydrous conditions . Post-synthesis, purity is validated via reversed-phase HPLC with UV detection (e.g., 210–220 nm) and comparison to certified reference standards. Ensure residual solvents (e.g., methanol) are quantified via gas chromatography (GC) per USP guidelines .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

Answer: Use tandem mass spectrometry (LC-MS/MS) to confirm molecular weight and sulfation sites. Nuclear magnetic resonance (NMR), particularly - and -NMR, identifies stereochemistry and sulfate group positioning. Cross-validate results with X-ray crystallography if crystalline forms are obtainable .

Basic: How should researchers assess the compound’s stability under varying experimental conditions?

Answer: Conduct accelerated stability studies:

- Thermal stability: Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.

- pH stability: Test in buffers (pH 1–12) at 25°C; quantify hydrolysis products.

- Light sensitivity: Expose to UV/visible light (ICH Q1B guidelines). Use sodium sulfide TS (freshly prepared) to detect oxidative degradation .

Advanced: How can researchers resolve contradictions in biological activity data across studies (e.g., α3Na/K-ATPase modulation)?

Answer: Discrepancies may arise from isoform-specific interactions or assay conditions. Optimize:

- Cell lines: Use transfected models expressing α3Na/K-ATPase isoforms exclusively.

- Controls: Include ouabain (α3-specific inhibitor) and measure ATPase activity via phosphate release assays.

- Dose-response curves: Assess across 6–8 concentrations to identify non-linear effects .

Advanced: What strategies are effective for identifying and quantifying trace impurities in this compound?

Answer: Employ high-resolution LC-MS with electrospray ionization (ESI) in negative mode. For non-volatile impurities, use charged aerosol detection (CAD). Quantify against USP-grade impurity standards (e.g., desulfated derivatives) and adhere to ICH Q3A/B thresholds (e.g., ≤0.15% for unknown impurities) .

Advanced: How can researchers design dose-response studies to distinguish direct vs. indirect effects on cellular targets?

Answer: Use a multi-arm approach:

- Pharmacological inhibition: Pre-treat cells with target-specific inhibitors (e.g., kinase inhibitors).

- Gene silencing: Apply siRNA/shRNA against putative mediators.

- Time-course assays: Measure effects at early (1–6 hr) and late (24–48 hr) timepoints to differentiate primary and secondary responses .

Basic: What safety protocols are essential for handling this compound in vitro?

Answer: Use nitrile gloves (EN 374 class ≥3 for incidental contact; class ≥5 for prolonged exposure) and safety goggles. Work in a fume hood for powder handling. Store at 2–8°C in amber vials under nitrogen to prevent oxidation. Decontaminate spills with 70% ethanol .

Advanced: How should researchers optimize extraction protocols for this compound from complex biological matrices?

Answer: Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX). Adjust pH to 4.5–5.0 to ionize sulfate groups, enhancing retention. Elute with methanol:ammonium acetate (95:5). Validate recovery rates (≥85%) via spike-and-recovery experiments in plasma/urine .

Basic: What statistical approaches are recommended for analyzing dose-dependent effects in preclinical studies?

Answer: Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .

Advanced: How can computational modeling predict this compound’s interactions with non-canonical targets?

Answer: Perform molecular docking (AutoDock Vina) against structural databases (e.g., PDB). Validate predictions with surface plasmon resonance (SPR) for binding affinity (K) and isothermal titration calorimetry (ITC) for thermodynamic profiles. Cross-reference with transcriptomic data (RNA-seq) to identify downstream pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.